molecular formula C13H18O3 B14319870 2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol CAS No. 110841-31-1

2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol

Cat. No.: B14319870
CAS No.: 110841-31-1
M. Wt: 222.28 g/mol
InChI Key: LZBDWVHCJLNGNA-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol is an organic compound belonging to the class of furans Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, where 3-acetyl-2,5-dimethylfuran reacts with appropriate aldehydes under basic conditions . The reaction is usually carried out in an ethanolic solution of sodium hydroxide at room temperature, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes

Scientific Research Applications

2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol involves its interaction with specific molecular targets. The furan ring and alkyne group can participate in various chemical reactions, influencing biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol stands out due to its unique combination of a furan ring and an alkyne-diol chain

Properties

CAS No.

110841-31-1

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(2,5-dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol

InChI

InChI=1S/C13H18O3/c1-9-8-11(10(2)16-9)13(5,15)7-6-12(3,4)14/h8,14-15H,1-5H3

InChI Key

LZBDWVHCJLNGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(C)(C#CC(C)(C)O)O

Origin of Product

United States

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